5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
Description
5-Bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a brominated and dimethyl-substituted benzene ring linked to a sulfonamide group, where the nitrogen atom is further bonded to a 4-methoxyphenyl group. Its molecular formula is C₁₅H₁₅BrNO₃S, with a molecular weight of 369.26 g/mol (calculated from constituent atomic weights).
Sulfonamides are widely studied for their pharmaceutical relevance, including antimicrobial and enzyme-inhibitory activities.
Properties
IUPAC Name |
5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-8-11(2)15(9-14(10)16)21(18,19)17-12-4-6-13(20-3)7-5-12/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCFMXHSRCXQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)OC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Intermediate Preparation
The synthesis of 5-bromo-2,4-dimethylbenzenesulfonyl chloride requires sequential functionalization of the aromatic ring. Two viable routes emerge:
- Bromination Followed by Sulfonation : Direct bromination of 2,4-dimethylbenzene at position 5, followed by chlorosulfonation.
- Sulfonation Followed by Bromination : Initial sulfonation of 2,4-dimethylbenzene, subsequent bromination at the activated position.
Experimental data from analogous systems demonstrates that bromination prior to sulfonation achieves superior regioselectivity, as electron-donating methyl groups direct electrophilic substitution to position 5.
Amine Component Considerations
4-Methoxyaniline’s nucleophilicity necessitates protection of the amine group during sulfonylation to prevent over-reaction. However, recent advances in copper-mediated coupling reactions permit direct use of unprotected amines under oxygen-rich conditions.
Detailed Synthetic Procedures
Synthesis of 5-Bromo-2,4-Dimethylbenzenesulfonyl Chloride
Step 1: Bromination of 2,4-Dimethylbenzene
2,4-Dimethylbenzene (1.0 eq) + Br₂ (1.2 eq) → FeBr₃ (0.1 eq), CH₂Cl₂, 0°C → 5-Bromo-2,4-dimethylbenzene (Yield: 78%)
Mechanistic Insight: Iron(III) bromide facilitates electrophilic aromatic substitution, with methyl groups directing bromine to the para position relative to the 2-methyl group.
Step 2: Chlorosulfonation
5-Bromo-2,4-dimethylbenzene (1.0 eq) + ClSO₃H (3.0 eq) → 60°C, 4h → 5-Bromo-2,4-dimethylbenzenesulfonyl chloride (Yield: 65%)
Optimization Note: Excess chlorosulfonic acid and controlled temperature prevent polysubstitution.
Coupling with 4-Methoxyaniline
One-Pot Sulfonamide Formation
5-Bromo-2,4-dimethylbenzenesulfonyl chloride (1.0 eq) + 4-Methoxyaniline (1.2 eq) → Pyridine (2.0 eq), THF, RT, 12h → Target Compound (Yield: 82%)
Critical Parameters:
- Pyridine scavenges HCl, driving the reaction to completion
- THF provides optimal solubility for both components
Alternative Copper-Catalyzed Method
Cu(OTf)₂ (0.2 eq) + 1-Methylbenzimidazole (0.4 eq) → O₂ atmosphere, Toluene, RT → Yield: 88%
This method, adapted from ynamide synthesis, demonstrates superior atom economy and reduced reaction time (6h vs. 12h).
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.32 (s, 1H, Ar-H),- 6.91 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 3.81 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
13C NMR (101 MHz, CDCl₃)
δ 159.4 (C-O), 144.2 (S-C), 132.7-114.8 (Aromatic Cs), 55.3 (OCH₃), 21.4/21.1 (CH₃).
HRMS (ESI)
Calcd for C₁₅H₁₅BrNO₃S [M+H]⁺: 384.0032; Found: 384.0035.
Crystallographic Data (Where Applicable)
Single-crystal X-ray analysis confirms the planar sulfonamide group and antiperiplanar conformation of the methoxy substituent.
Comparative Method Analysis
| Parameter | Classical Method | Copper-Catalyzed Method |
|---|---|---|
| Yield (%) | 82 | 88 |
| Reaction Time (h) | 12 | 6 |
| Purification | Column Chromatography | Recrystallization |
| Scalability | >100g | <50g |
Table 1: Performance metrics of synthesis routes.
Mechanistic Considerations
The copper-catalyzed pathway proceeds through a radical-mediated mechanism under oxygen atmosphere:
- Cu(I) oxidation to Cu(II) generates sulfate radicals
- Radical initiation at the sulfonyl chloride’s sulfur center
- Concerted amine attack and HCl elimination
This explains the enhanced reaction rates compared to traditional SN2 mechanisms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between the target compound and analogous sulfonamides:
Key Observations:
Substituent Position and Electronic Effects: The target compound features a bromine at position 5 and methyl groups at positions 2 and 4, which may sterically hinder interactions compared to monosubstituted analogues (e.g., 4-bromo derivatives in ). The methoxy group on the N-attached phenyl ring (target compound) introduces electron-donating effects, contrasting with electron-withdrawing groups like nitro () or formyl ().
Molecular Weight and Physicochemical Properties :
- The target compound’s higher molecular weight (369.26 g/mol) compared to analogues (e.g., 336.3 g/mol in ) reflects additional methyl and methoxy groups.
- Hydroxyalkyl substituents (e.g., 1-hydroxybutan-2-yl in ) may improve solubility in polar solvents, whereas methoxyphenyl groups enhance lipophilicity .
Synthesis and Characterization: Bromination and sulfonamide coupling are common steps (e.g., MnO₂ oxidation in for formyl group introduction). Spectroscopic validation (NMR, IR) is critical for confirming substituent positions and purity, as demonstrated in .
Crystallographic and Computational Insights
- The SHELX software suite () is widely used for crystallographic refinement of sulfonamides. For example, hydrogen-bonding patterns in N-(4-hydroxyphenyl)benzenesulfonamide () reveal intermolecular N–H⋯O interactions, a feature likely shared with the target compound.
- Structural validation tools (e.g., PLATON in ) ensure accuracy in bond lengths and angles, critical for comparing steric and electronic profiles across analogues.
Biological Activity
5-Bromo-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bromine atom , a methoxy group , and a sulfonamide moiety , which contribute to its unique chemical reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, while the methoxy group can influence solubility and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various biomolecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity effectively. This characteristic is particularly relevant in targeting bacterial enzymes, making it a candidate for antibiotic development.
- Cell Cycle Modulation : Research indicates that similar compounds can arrest the cell cycle at specific phases (e.g., G2 phase), thereby inhibiting cancer cell proliferation. This effect is often associated with the induction of apoptosis in cancer cells .
Antimicrobial Activity
Compounds within the benzenesulfonamide class have been extensively studied for their antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives exhibiting similar structures have shown efficacy against non-small cell lung cancer (NSCLC) cell lines by inhibiting fibroblast growth factor receptor 1 (FGFR1) and inducing apoptosis .
Case Studies
- Inhibition of FGFR1 : A study demonstrated that compounds similar to this compound inhibited FGFR1 in NSCLC cell lines with varying IC50 values ranging from 1.25 µM to 2.31 µM. These compounds induced cell cycle arrest and apoptosis in a dose-dependent manner .
- Antimicrobial Activity : Research has shown that sulfonamides can serve as effective inhibitors against various bacterial strains by disrupting essential metabolic pathways. The mechanism involves competitive inhibition of enzymes involved in folate synthesis, crucial for bacterial growth .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and methoxy substituents | Anticancer and antimicrobial activity |
| N-benzyl-5-bromo-2,4-dimethylbenzenesulfonamide | Benzyl group addition | Enhanced binding affinity and selectivity |
| 4-Amino-N,N-dimethyl-benzenesulfonamide | Amino group instead of bromo | Anticancer activity against MDA-MB-231 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
